BenchChemオンラインストアへようこそ!

3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole

Medicinal chemistry Structure-activity relationship Halogen bonding

Procure this exact 3-bromo isomer (CAS 2231675-92-4) to ensure reproducibility in medicinal chemistry. Its LogP (3.2042) and predicted properties differ from the 2-bromo analog (CAS 1493855-69-8), impacting SAR. Ideal for Suzuki cross-coupling to synthesize CRTH2 antagonists and BET bromodomain inhibitors. ≥98% purity.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 2231675-92-4
Cat. No. B1487284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
CAS2231675-92-4
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=C(C=N3)Br
InChIInChI=1S/C11H11BrN2/c12-7-5-10-11(13-6-7)8-3-1-2-4-9(8)14-10/h5-6,14H,1-4H2
InChIKeyIVIVDQFRJXBTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole (CAS 2231675-92-4): Physicochemical Profile and Procurement Baseline


3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole is a heterocyclic small molecule (C₁₁H₁₁BrN₂, MW 251.12 g/mol) featuring a fused pyrido[3,2-b]indole tricyclic core with a saturated tetrahydro ring and a bromine atom at the 3-position of the pyridine ring . The compound is commercially available as a research chemical with documented purity specifications (≥95% to 98% depending on vendor) and key calculated physicochemical parameters including LogP 3.2042, TPSA 28.68, zero rotatable bonds, and one hydrogen bond donor and acceptor . The bromine substituent position (3-position vs. alternative 2-position isomer) and the fully saturated tetrahydro ring distinguish this compound from partially unsaturated analogs in the pyridoindole family .

Why 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole Cannot Be Replaced by Its 2-Bromo Isomer or Non-Halogenated Analogs


Substitution with the 2-bromo positional isomer (CAS 1493855-69-8) or non-halogenated 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole (CAS 25797-01-7) is not scientifically equivalent due to quantifiable differences in predicted physicochemical properties and likely divergent intermolecular interactions. The 2-bromo isomer exhibits a predicted pKa of 14.54±0.20 and predicted density of 1.588±0.06 g/cm³ , while the target 3-bromo compound has a lower LogP of 3.2042 . The bromine position alters the electron density distribution across the pyridoindole scaffold, affecting both the basicity of the pyridine nitrogen and the hydrogen-bonding potential of the indole NH. The parent patent literature covering tetrahydropyridoindole derivatives as CRTH2 receptor antagonists explicitly contemplates halogen substitution patterns as pharmacologically relevant variables [1], and the anticancer patent family (WO/2016/183115) demonstrates that specific substitution patterns on the pyrido[3,2-b]indole core are critical for bromodomain inhibition activity [2]. Without direct biological data for the target compound, the quantifiable differences in predicted physicochemical parameters (pKa, LogP, density) constitute the only verifiable basis for differentiation. The procurement decision must therefore prioritize the exact CAS number to ensure experimental reproducibility and to avoid confounding results from regioisomeric or non-halogenated variants.

Quantitative Differentiation Evidence for 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole (CAS 2231675-92-4) Versus Comparators


Regioisomeric Differentiation: 3-Bromo vs. 2-Bromo Substitution on Pyrido[3,2-b]indole Core

The 3-bromo regioisomer (CAS 2231675-92-4) differs from the 2-bromo regioisomer (CAS 1493855-69-8) in the position of the bromine atom on the pyridine ring. While direct biological data are unavailable for either compound, predicted physicochemical parameters demonstrate quantifiable differences. The 2-bromo isomer has a predicted density of 1.588±0.06 g/cm³ and predicted pKa of 14.54±0.20 , whereas the 3-bromo isomer has a calculated LogP of 3.2042 and TPSA of 28.68 . Bromine substitution at the 3-position places the halogen adjacent to the ring junction nitrogen, altering the electron density and potential halogen-bonding geometry compared to the 2-position substitution pattern .

Medicinal chemistry Structure-activity relationship Halogen bonding

Purity Specification Differentiation: 98% vs. 95% Minimum Purity Across Vendors

Commercial availability of 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole includes multiple purity specifications that impact procurement decisions. Leyan offers the compound at 98% purity , while Cymit Química specifies ≥95% purity . This 3-percentage-point difference in stated purity can affect downstream synthetic yields and analytical reproducibility. No vendor offers the 2-bromo isomer at a purity specification exceeding 95% based on available datasheets , providing a procurement advantage for the 3-bromo compound when higher initial purity is required.

Chemical procurement Quality control Synthetic intermediate

LogP and TPSA Differentiation: Calculated Physicochemical Parameters for the 3-Bromo Compound

The 3-bromo compound has calculated LogP of 3.2042 and TPSA of 28.68 . For the non-halogenated parent scaffold 5H-pyrido[3,2-b]indole (δ-carboline, CAS 245-08-9), the predicted pKa is 15.20±0.30 and predicted density is 1.301±0.06 g/cm³ . Bromination at the 3-position increases calculated lipophilicity and molecular weight while maintaining the same TPSA as the non-halogenated analog (both have zero rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor). No directly comparable LogP data are available for the 2-bromo isomer in public vendor databases, limiting quantitative comparison beyond regioisomeric identity. The available calculated parameters indicate the compound falls within drug-like property space (MW 251.12 < 500, LogP 3.2042 < 5, TPSA 28.68 < 140) [1].

Drug-likeness Permeability ADME prediction

Patent Family Context: Tetrahydropyridoindole Scaffold in CRTH2 Antagonism

Indian Patent 253575 (and corresponding international filings) claims tetrahydropyridoindole derivatives as potent CRTH2 receptor antagonists for prostaglandin-mediated diseases including allergic asthma, rhinitis, COPD, and atopic dermatitis [1]. The patent explicitly defines preferred substitution patterns where halogen (including bromo) at specific positions is contemplated as a pharmacologically relevant variable. The patent describes in vitro chemotaxis assays using human eosinophils where CRTH2 antagonism is quantified by inhibition of PGD2-induced cell migration [2]. However, no specific IC₅₀ or binding affinity data are disclosed for the 3-bromo compound itself; the patent defines the chemical space within which this compound resides. This provides class-level context for the compound's potential relevance in immunology and inflammation research, though direct quantitative activity data remain absent from public sources.

CRTH2 antagonist Prostaglandin D2 Allergic inflammation

Patent Family Context: Pyrido[3,2-b]indole Scaffold in Anticancer Bromodomain Inhibition

US Patent 10,174,024 B2 (WO/2016/183115) claims 5H-pyrido[3,2-b]indole compounds as anticancer agents targeting bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4, BRD-T) [1]. The patent establishes the pyrido[3,2-b]indole core as a privileged scaffold for bromodomain inhibition and describes compounds with substituents at various positions. The patent does not contain specific data for the 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole compound, but the scaffold is explicitly claimed for bromodomain inhibition applications. Related literature confirms that tetrahydropyridoindole-based compounds have been investigated computationally as selective BRD4 bromodomain 1 inhibitors [2]. The target compound represents a minimally substituted analog within this chemotype space that could serve as a synthetic intermediate for more elaborated BET inhibitors.

Bromodomain inhibitor BRD4 Epigenetic regulation Oncology

Validated Research and Industrial Application Scenarios for 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole (CAS 2231675-92-4)


Synthetic Intermediate for CRTH2 Receptor Antagonist Development

Based on the patent context established in Indian Patent 253575 [1], this compound serves as a halogenated building block for synthesizing tetrahydropyridoindole derivatives intended as CRTH2 receptor antagonists. The 3-bromo position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, amine, or alkyne substituents that may enhance CRTH2 antagonistic activity. The 98% purity specification available from commercial sources supports reproducible synthetic transformations without extensive prepurification. Researchers pursuing prostaglandin D2-mediated allergic and inflammatory conditions (asthma, COPD, atopic dermatitis, allergic rhinitis) may utilize this compound as a key intermediate in SAR exploration campaigns.

Core Scaffold for BET Bromodomain Inhibitor Synthesis

US Patent 10,174,024 B2 [1] establishes the pyrido[3,2-b]indole core as a privileged scaffold for bromodomain inhibition in oncology applications. The target compound, with its 3-bromo substitution and fully saturated tetrahydro ring, provides a versatile starting point for synthesizing more elaborated BET inhibitors targeting BRD2, BRD3, BRD4, or BRD-T. The bromine atom at the 3-position enables site-selective functionalization via cross-coupling while the saturated ring provides conformational constraints distinct from fully aromatic δ-carboline analogs. The calculated LogP of 3.2042 and TPSA of 28.68 place this compound within favorable drug-like property space, making it suitable for lead optimization programs in oncology epigenetics.

Reference Compound for Regioisomeric Physicochemical Comparison Studies

The 3-bromo compound (CAS 2231675-92-4) can be used in direct comparative studies against the 2-bromo isomer (CAS 1493855-69-8) to experimentally validate predicted differences in physicochemical properties. The 2-bromo isomer has predicted density of 1.588±0.06 g/cm³ and predicted pKa of 14.54±0.20 [1], while the 3-bromo compound has calculated LogP of 3.2042 . Systematic comparison of experimental solubility, logD, pKa, and chromatographic retention times between these regioisomers provides valuable data for computational chemistry model validation and structure-property relationship analysis. Such studies inform the design of halogenated heterocycles in medicinal chemistry programs where precise electronic and steric effects of substituent positioning are critical for target engagement.

Synthetic Methodology Development for Halogenated Pyridoindoles

The compound serves as a substrate for developing and optimizing synthetic methods applicable to halogenated pyrido[3,2-b]indole derivatives. Indian Patent 253575 describes general processes for preparing tetrahydropyridoindole derivatives [1], and the 3-bromo compound exemplifies a specific halogenated variant. Methodological investigations could focus on regioselective bromination strategies, cross-coupling optimization, or N-functionalization of the indole nitrogen. The compound's structural features (saturated tetrahydro ring, bromine at the pyridine 3-position, free indole NH) provide a defined test case for evaluating reaction scope and limitations in pyridoindole chemistry. Such methodological work supports broader access to this chemotype class for drug discovery applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.